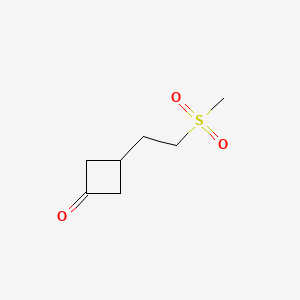
3-(2-Methanesulfonylethyl)cyclobutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methanesulfonylethyl)cyclobutan-1-one is a synthetic small-molecule compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to selectively inhibit certain biological activities. The compound is characterized by a cyclobutanone ring substituted with a methanesulfonylethyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Cyclobutanone+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Methanesulfonylethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
科学研究应用
3-(2-Methanesulfonylethyl)cyclobutan-1-one is widely used in scientific research due to its ability to inhibit histone deacetylase (HDAC) activity. This makes it valuable in studies related to epigenetics, cancer research, and drug development. The compound’s selective inhibition of HDACs allows researchers to investigate the role of histone acetylation in gene expression and cellular processes.
作用机制
The compound exerts its effects by binding to the active site of histone deacetylases, thereby inhibiting their activity. This inhibition leads to an increase in histone acetylation levels, resulting in changes in gene expression. The molecular targets include various HDAC isoforms, and the pathways involved are related to chromatin remodeling and transcriptional regulation.
相似化合物的比较
Similar Compounds
Mocetinostat: Another HDAC inhibitor with a similar mechanism of action.
Vorinostat: A well-known HDAC inhibitor used in cancer therapy.
Panobinostat: A potent HDAC inhibitor with broad-spectrum activity.
Uniqueness
3-(2-Methanesulfonylethyl)cyclobutan-1-one is unique due to its specific chemical structure, which provides selective inhibition of certain HDAC isoforms. This selectivity makes it a valuable tool in research focused on understanding the specific roles of different HDACs in cellular processes.
属性
分子式 |
C7H12O3S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC 名称 |
3-(2-methylsulfonylethyl)cyclobutan-1-one |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)3-2-6-4-7(8)5-6/h6H,2-5H2,1H3 |
InChI 键 |
ZWKUJLCEOMOYAL-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCC1CC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















